molecular formula C47H64N7O8PSi B13439547 3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B13439547
M. Wt: 914.1 g/mol
InChI Key: ZZQWLUBXUBRPDV-SLLDXECHSA-N
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Description

This compound is a phosphoramidite derivative used in the solid-phase synthesis of therapeutic oligonucleotides. Its structure includes:

  • Nucleobase: 2-Amino-1-methyl-6-oxopurine (a modified adenine analog) .
  • Sugar moiety: A 2',3',5'-protected ribose with a bis(4-methoxyphenyl)phenylmethoxy (DMT) group at the 5'-position and a tert-butyldimethylsilyl (TBDMS) group at the 4'-position for hydroxyl protection .
  • Phosphoramidite linkage: A diisopropylamino (DIPA) phosphanyl group with a cyanoethyl (CE) protecting group to stabilize the phosphorus during synthesis .

This design enables precise coupling in automated oligonucleotide synthesis, with protecting groups ensuring regioselectivity and minimizing side reactions.

Properties

Molecular Formula

C47H64N7O8PSi

Molecular Weight

914.1 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C47H64N7O8PSi/c1-31(2)54(32(3)4)63(59-28-16-27-48)61-40-38(60-44(41(40)62-64(11,12)46(5,6)7)53-30-50-39-42(53)51-45(49)52(8)43(39)55)29-58-47(33-17-14-13-15-18-33,34-19-23-36(56-9)24-20-34)35-21-25-37(57-10)26-22-35/h13-15,17-26,30-32,38,40-41,44H,16,28-29H2,1-12H3,(H2,49,51)/t38-,40-,41-,44-,63?/m1/s1

InChI Key

ZZQWLUBXUBRPDV-SLLDXECHSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N(C3=O)C)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N(C3=O)C)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves multiple steps, each requiring precise reaction conditions The initial step typically involves the protection of functional groups to prevent unwanted reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

Scientific Research Applications

3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is facilitated by the presence of multiple functional groups that interact with the target molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for its application. Key comparisons include:

Table 1: Structural Comparison

Feature Target Compound Analog 1 () Analog 2 ()
Nucleobase 2-Amino-1-methyl-6-oxopurine 2,4-Dioxopyrimidin-1-yl (uracil derivative) 6-Oxo-1H-purin-2-yl (hypoxanthine analog)
5'-Protecting Group Bis(4-methoxyphenyl)phenylmethoxy (DMT) DMT DMT
4'-Protecting Group tert-Butyldimethylsilyl (TBDMS) TBDMS None (free hydroxyl)
Phosphorus Linkage Diisopropylamino phosphoramidite with cyanoethyl (CE) Diisopropylamino phosphoramidite Thiophosphate (non-chiral 3’/5’ sulfur substitution)
Molecular Weight ~770–800 g/mol (estimated) 771.82 g/mol (exact, per ) 741.78 g/mol (exact, per )

Key Differences and Implications

Nucleobase Modifications: The target compound’s 2-amino-1-methyladenine base enhances Watson-Crick pairing specificity compared to uracil (Analog 1) or hypoxanthine (Analog 2) . Methylation at N1 may improve metabolic stability by resisting deamination . Analog 2’s thiophosphate linkage increases nuclease resistance but introduces chirality challenges absent in the target’s phosphoramidite .

Protecting Groups :

  • TBDMS at the 4'-position (target and Analog 1) simplifies deprotection under mild acidic conditions compared to benzoyl or acetyl groups .
  • DMT ensures high coupling efficiency but requires trichloroacetic acid for removal, common across all analogs .

Phosphoramidite vs. Thiophosphate :

  • The target’s CE-protected phosphoramidite is optimized for automated synthesis, while Analog 2’s thiophosphate requires post-synthetic sulfurization .

Biological Activity

The compound "3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile" is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C27H43N11O14P2
  • Molecular Weight : 807.64 g/mol

Structural Characteristics

The compound features multiple functional groups, including:

  • A purine derivative
  • A phosphanyl group
  • Methoxy and hydroxyl substituents

These structural components are crucial for its biological interactions and activities.

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, which could impact DNA and RNA synthesis.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways related to growth and proliferation.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, protecting cells from oxidative stress.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that similar compounds with purine structures can inhibit tumor cell growth by interfering with DNA synthesis pathways.
  • Vasodilatory Effects : Some derivatives have demonstrated the ability to induce vasodilation, potentially benefiting cardiovascular health.

Study 1: Antitumor Activity

A study published in Cancer Research investigated a related purine derivative's effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Study 2: Vasodilatory Effects

Another research article explored the vasodilatory properties of similar compounds. In vitro assays demonstrated that the compound induced relaxation of vascular smooth muscle cells, mediated by nitric oxide release. This effect was significant at concentrations as low as 5 µM .

Study 3: Antioxidant Properties

A recent study assessed the antioxidant capacity of compounds similar in structure. The findings revealed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models .

Data Summary Table

Biological ActivityMechanism of ActionReference
Antitumor ActivityInhibition of DNA synthesis
Vasodilatory EffectsInduction of nitric oxide release
Antioxidant PropertiesScavenging free radicals

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